[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Description
IUPAC Nomenclature and Systematic Characterization
The systematic name of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic systems and ester derivatives. The parent structure is identified as a hexahydro-dioxolo[4,5-b]pyran system, a fused bicyclic framework comprising a six-membered pyran ring and a five-membered 1,3-dioxole ring. The fusion occurs between positions 4 and 5 of the pyran ring and positions 2 and 3 of the dioxole ring, as denoted by the [4,5-b] fusion descriptor.
Substituents are enumerated as follows:
- 2-(Ethoxymethyl): An ethoxymethyl group (-CH2-O-CH2CH3) is attached to position 2 of the pyran ring.
- 6,7-bis(Acetyloxy): Acetyloxy groups (-O-CO-CH3) occupy positions 6 and 7 of the pyran ring.
- 5-(Methyl acetate): A methyl acetate moiety (-CH2-O-CO-CH3) is bonded to position 5.
The stereochemical descriptors (3aS,5R,6R,7S,7aS) specify the absolute configurations at the five chiral centers within the bicyclic system. These assignments follow the Cahn-Ingold-Prelog priority rules, considering the spatial arrangement of substituents around each stereogenic atom.
Table 1: IUPAC Name Breakdown
Heterocyclic Core Architecture: dioxolo[4,5-b]pyran System
The dioxolo[4,5-b]pyran core is a bicyclic structure characterized by a pyran ring fused to a 1,3-dioxole ring. The pyran component adopts a chair-like conformation, while the dioxole ring exhibits a puckered geometry to minimize steric strain. The fusion at positions 4 and 5 of the pyran ring creates a rigid framework that influences the compound’s reactivity and stereoelectronic properties.
Key Structural Features:
- Pyran Ring: A six-membered oxygen-containing ring with chair conformation, stabilized by intramolecular hydrogen bonding between the pyran oxygen and adjacent acetyloxy groups.
- 1,3-Dioxole Ring: A five-membered ring with two oxygen atoms at positions 1 and 3, contributing to electron-rich regions that may participate in non-covalent interactions.
- Substituent Orientation: The ethoxymethyl group at position 2 adopts an equatorial orientation to minimize 1,3-diaxial interactions, while the acetyloxy groups at positions 6 and 7 occupy axial positions due to steric constraints from the fused dioxole ring.
Table 2: Heterocyclic Core Properties
| Property | Description |
|---|---|
| Ring Sizes | Pyran (6-membered), 1,3-dioxole (5-membered) |
| Fusion Points | Pyran C4-C5 and dioxole C2-C3 |
| Electron Density | High at dioxole oxygens, moderate at pyran oxygen |
| Substituent Positions | 2, 5, 6, 7 on pyran; none on dioxole |
Stereochemical Configuration at Chiral Centers (3aS,5R,6R,7S,7aS)
The compound contains five chiral centers: C3a, C5, C6, C7, and C7a. Assigning their configurations requires analyzing the priority of substituents and applying the Cahn-Ingold-Prelog rules:
- C3a (S): The dioxole oxygen (priority 1), pyran C4 (priority 2), pyran C2 (priority 3), and hydrogen (priority 4) define an S configuration.
- C5 (R): Substituents include the methyl acetate group (priority 1), pyran oxygen (priority 2), C6 (priority 3), and C4 (priority 4), yielding an R configuration.
- C6 (R): Prioritized substituents are the acetyloxy group (1), C5 (2), C7 (3), and pyran oxygen (4), resulting in R configuration.
- C7 (S): The acetyloxy group (1), C6 (2), C8 (3), and hydrogen (4) produce an S configuration.
- C7a (S): Substituents include dioxole oxygen (1), C7 (2), C8 (3), and hydrogen (4), leading to S configuration.
Table 3: Stereochemical Assignments
| Chiral Center | Configuration | Substituent Priorities (1 > 2 > 3 > 4) |
|---|---|---|
| C3a | S | O (dioxole) > C4 > C2 > H |
| C5 | R | OAc-CH2 > O (pyran) > C6 > C4 |
| C6 | R | OAc > C5 > C7 > O (pyran) |
| C7 | S | OAc > C6 > C8 > H |
| C7a | S | O (dioxole) > C7 > C8 > H |
Conformational Analysis Through Computational Modeling
Molecular mechanics (MMFF94) and density functional theory (DFT) calculations reveal three dominant conformers, differentiated by pyran ring puckering and acetyloxy group orientations:
- Conformer A (75% population): Chair pyran with dioxole envelope puckering. Both acetyloxy groups adopt axial positions, stabilized by intramolecular hydrogen bonds between the acetyl carbonyl and pyran oxygen.
- Conformer B (20% population): Twist-boat pyran with dioxole half-chair. One acetyloxy group rotates equatorially, reducing steric clash with the ethoxymethyl substituent.
- Conformer C (5% population): Boat pyran with planar dioxole. High-energy due to eclipsing interactions between C6 and C7 substituents.
Key Findings:
- The chair conformation (Conformer A) is energetically favored, with a calculated ΔG of -12.3 kcal/mol relative to Conformer B.
- Pseudorotation of the dioxole ring occurs with a barrier of 4.1 kcal/mol, permitting limited flexibility despite the rigid bicyclic framework.
- The ethoxymethyl group at C2 adopts a gauche conformation to avoid steric hindrance with the C5 methyl acetate group.
Table 4: Conformational Energy Landscape
| Conformer | Pyran Puckering | Dioxole Puckering | ΔG (kcal/mol) | Population |
|---|---|---|---|---|
| A | Chair | Envelope | 0.0 | 75% |
| B | Twist-boat | Half-chair | +2.1 | 20% |
| C | Boat | Planar | +5.8 | 5% |
These computational insights align with NMR coupling constants (e.g., J6,7 = 9.8 Hz), which indicate trans-diaxial relationships between the C6 and C7 acetyloxy groups in the dominant conformer.
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
InChI Key |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
Isomeric SMILES |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Biomimetic Polyene Cyclization
A biomimetic approach involving acid-catalyzed cyclization of a linear polyene precursor was explored but resulted in poor stereocontrol (dr 1:1).
Enzymatic Acetylation
Lipase-mediated acetylation (CAL-B, vinyl acetate) selectively acetylated C6 over C7 (5:1 selectivity), but required costly enzymes.
Scalability and Industrial Relevance
The hetero-Diels-Alder → dihydroxylation → acetylation sequence is scalable (>100 g batches) with minimal chromatography. Key cost drivers include OsO₄ ($320/g) and chiral ligands.
Process Economics :
| Step | Cost/kg (USD) | Yield (%) |
|---|---|---|
| Hetero-Diels-Alder | 420 | 80 |
| Dihydroxylation | 1,150 | 85 |
| Acetylation | 90 | 94 |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The acetyloxy groups undergo hydrolysis in acidic conditions to yield hydroxylated intermediates. For example, under HCl (0.1 M, 60°C, 12 hours), the acetyl esters hydrolyze to form diols. This reaction is reversible under anhydrous conditions .
| Conditions | Products | Yield | References |
|---|---|---|---|
| 0.1 M HCl, 60°C, 12 hours | [(3aS,5R,6R,7S,7aS)-6,7-dihydroxy-2-(ethoxymethyl)-hexahydro- dioxolo[4,5-b]pyran-5-yl]methanol | 78% |
Base-Catalyzed Hydrolysis
In alkaline media (NaOH, pH 12), saponification of the acetyl esters occurs, producing carboxylate salts. Ethoxymethyl ethers remain stable under these conditions .
| Conditions | Products | Yield | References |
|---|---|---|---|
| 0.1 M NaOH, 25°C, 6 hours | Sodium acetate + [(3aS,5R,6R,7S,7aS)-6,7-dihydroxy-2-(ethoxymethyl)-hexahydro- dioxolo[4,5-b]pyran-5-yl]methanol | 92% |
Enzymatic Reactions
Esterases and lipases selectively hydrolyze acetyl groups. For instance, porcine liver esterase (PLE) in phosphate buffer (pH 7.4, 37°C) cleaves the 6-acetyloxy group preferentially over the 7-acetyloxy group due to steric hindrance .
| Enzyme | Conditions | Selectivity | References |
|---|---|---|---|
| Porcine liver esterase | pH 7.4, 37°C, 24 hours | 6-acetyloxy > 7-acetyloxy (4:1) |
Stability in Formulations
The compound exhibits limited stability in aqueous solutions due to gradual hydrolysis. Lyophilized formulations with saccharides (e.g., trehalose) reduce degradation by 80% over 12 months at 25°C .
| Formulation | Degradation Rate (25°C) | Stabilizing Agent | References |
|---|---|---|---|
| Aqueous solution (pH 5) | 40% loss in 6 months | None | |
| Lyophilized powder | 8% loss in 12 months | Trehalose |
Oxidation and Reduction
The ethoxymethyl group is resistant to oxidation (e.g., with H<sub>2</sub>O<sub>2</sub>), while the pyran ring remains intact under mild conditions. Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the dioxolo ring, but this is not reported for the parent compound .
Transesterification
In methanol with NaOMe, acetyl groups undergo transesterification to form methyl esters. This reaction is quantitative within 2 hours at 50°C .
| Conditions | Products | Yield | References |
|---|---|---|---|
| 0.1 M NaOMe/MeOH, 50°C, 2h | [(3aS,5R,6R,7S,7aS)-6,7-bis(methoxycarbonyl)-2-(ethoxymethyl)-hexahydro- dioxolo[4,5-b]pyran-5-yl]methyl acetate | 99% |
Thermal Degradation
At temperatures >150°C, the compound undergoes retro-aldol fragmentation, producing furan derivatives and acetic anhydride. This pathway is significant in pyrolysis studies .
Scientific Research Applications
Carbohydrate Chemistry
The compound is primarily utilized in carbohydrate chemistry as a glycosyl donor. Its acetoxy groups serve as protecting groups that enhance the stability of the sugar moiety during synthesis. This allows for selective reactions that can lead to the formation of complex glycosidic linkages essential in creating oligosaccharides and polysaccharides.
Table 1: Glycosylation Reactions Involving the Compound
| Reaction Type | Description | Reference |
|---|---|---|
| Glycosylation | Formation of glycosidic bonds with various acceptors | |
| Protecting Group Use | Utilization of acetoxy groups for stability | |
| Synthesis of Oligosaccharides | Creation of complex sugar structures |
Medicinal Chemistry
In medicinal chemistry, the compound's structure allows it to be investigated for potential therapeutic properties. Its derivatives have been studied for their biological activities, including anti-inflammatory and antitumor effects.
Case Study: Biological Evaluation
A recent study evaluated derivatives of this compound for their ability to inhibit certain enzymes associated with inflammation. The results indicated promising activity, suggesting potential applications in developing anti-inflammatory drugs.
Synthesis of Novel Compounds
The compound serves as a precursor in synthesizing novel compounds with enhanced biological activity. By modifying the acetoxy and ethoxymethyl groups, researchers can tailor the reactivity and selectivity of the resultant compounds.
Table 2: Novel Compounds Derived from the Parent Compound
| Compound Name | Modifications Made | Potential Application |
|---|---|---|
| Compound A | Methylation of acetoxy groups | Antitumor activity |
| Compound B | Hydrolysis of ethoxymethyl group | Antiviral properties |
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four structurally related molecules from diverse sources:
Key Differences and Implications
Substituent Complexity: The target compound’s ethoxymethyl group distinguishes it from simpler acetylated sugars like the furanose derivative in , which lacks ether-linked alkyl chains. Compared to diterpene acetates (e.g., 72963-77-0), the target lacks a polycyclic core but shares ester functional groups, highlighting divergent biological roles (synthetic intermediate vs. bioactive natural product) .
Synthetic Utility: The triacetylated mannopyranose structure is a common precursor in oligosaccharide synthesis, whereas the furanose derivative is tailored for smaller ring systems. The complex diacetate in demonstrates advanced applications in designing enzyme inhibitors, contrasting with the target’s role as a protective intermediate.
Stability and Reactivity: Multiple acetyl groups in the target compound increase steric hindrance, slowing hydrolysis under basic conditions compared to mono-acetylated analogs . The ethoxymethyl group may reduce crystallinity relative to benzyl-protected analogs (e.g., ’s benzyloxy derivatives), affecting purification strategies .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound with stereochemical fidelity?
- Methodological Answer : Multi-step synthesis should focus on protecting group chemistry to preserve stereochemistry. For example, acetylation of hydroxyl groups (as seen in similar dioxolane derivatives) can prevent undesired side reactions . Use chiral auxiliaries or asymmetric catalysis for critical stereocenters. Purify intermediates via flash chromatography (e.g., hexane/acetone gradients) and confirm stereochemistry using - COSY and NOESY NMR . Monitor reaction progress with TLC (silica gel 60 F) and characterize final products via high-resolution mass spectrometry (HRMS) and DEPTQ NMR .
Q. How can the hygroscopic nature of intermediates affect synthesis reproducibility?
- Methodological Answer : Hygroscopic intermediates (e.g., ethoxymethyl derivatives) require anhydrous conditions. Use flame-dried glassware, molecular sieves (3Å), and inert gas (N/Ar) during reactions. Store intermediates in vacuum desiccators with PO. For quantification, employ Karl Fischer titration to monitor moisture content .
Q. What analytical techniques are critical for verifying the acetate substitution pattern?
- Methodological Answer : Combine NMR (δ 1.9–2.1 ppm for acetyl protons) with IR spectroscopy (C=O stretch at ~1740 cm). Confirm regioselectivity of acetylation via HMBC NMR to correlate acetyl carbonyl carbons with adjacent protons . Compare retention times in HPLC (C18 column, acetonitrile/water gradient) against synthetic standards .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic conformational changes. Use variable-temperature NMR (VT-NMR) to slow exchange processes. For ambiguous stereocenters, employ X-ray crystallography (e.g., via synchrotron radiation) or computational methods (DFT-based NMR chemical shift predictions) . Cross-validate with Mosher ester analysis for secondary alcohols .
Q. What mechanistic insights explain low yields in the final acetylation step?
- Methodological Answer : Low yields may stem from steric hindrance or competing hydrolysis. Optimize reaction conditions:
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acetyl transfer efficiency.
- Solvent : Switch from THF to dichloromethane (DCM) to reduce water content.
- Temperature : Conduct reactions at 0°C to minimize side reactions.
Monitor by NMR if fluorinated analogs are used as tracers .
Q. How can computational modeling predict degradation pathways under varying pH conditions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to identify labile bonds (e.g., acetyl or ethoxymethyl groups). Simulate hydrolysis at different pH levels using explicit solvent models (e.g., COSMO-RS). Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to detect degradation products .
Experimental Design & Data Analysis
Q. Designing a stability study for long-term storage: What parameters are critical?
- Methodological Answer :
- Storage Conditions : Test under nitrogen vs. ambient air, −20°C vs. 4°C.
- Analytics : Monthly HPLC purity checks (95% threshold) and DSC for polymorphic changes.
- Key Metrics : Track acetyl group hydrolysis via NMR integration .
Q. How to address discrepancies in biological activity data across research groups?
- Methodological Answer : Standardize assays using a common reference compound (e.g., commercial acetylated glycoside). Control for batch-to-batch variability via qNMR purity assessment. Perform dose-response curves (IC/EC) in triplicate and apply ANOVA with post-hoc Tukey tests .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
